molecular formula C10H14O2 B2980122 (1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid CAS No. 2416218-06-7

(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

Cat. No. B2980122
CAS RN: 2416218-06-7
M. Wt: 166.22
InChI Key: GLCCWTSYZQKOFU-XLPZGREQSA-N
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Description

The compound “(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid” is a complex organic molecule that contains a spirocyclic structure. A spirocyclic compound is a cyclic compound in which two rings share a single atom . In this case, a bicyclo[2.2.1]heptane ring (also known as norbornane) and a cyclopropane ring share a single carbon atom .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the spirocyclic system. The bicyclo[2.2.1]heptane system is a fused ring system where two cyclohexane rings share two carbon atoms . The cyclopropane ring is a simple three-membered ring . The spirocyclic system is where these two rings share a single carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the strain in the cyclopropane ring and the fused bicyclic system. The carboxylic acid functional group would also contribute to its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

(1R,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h6-8H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCCWTSYZQKOFU-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C23CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1C23CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid

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